molecular formula C9H12N2O3 B6274288 butyl 5-formyl-1H-imidazole-4-carboxylate CAS No. 75040-54-9

butyl 5-formyl-1H-imidazole-4-carboxylate

Cat. No.: B6274288
CAS No.: 75040-54-9
M. Wt: 196.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 5-formyl-1H-imidazole-4-carboxylate is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 5-formyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 4-carboxyimidazole, which can be achieved through the cyclization of glyoxal with ammonia and formaldehyde. The carboxyl group is then esterified using butanol in the presence of an acid catalyst, such as sulfuric acid, to form butyl 4-carboxylimidazole. Finally, the formylation at the 5-position can be carried out using Vilsmeier-Haack reaction conditions, where the butyl 4-carboxylimidazole is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Catalysts and solvents are recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Butyl 5-formyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group is replaced by other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: NaBH4 in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Butyl 5-carboxy-1H-imidazole-4-carboxylate.

    Reduction: Butyl 5-hydroxymethyl-1H-imidazole-4-carboxylate.

    Substitution: Various butyl-substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 5-formyl-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives. It serves as a building block for the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its pharmacological activities. Imidazole compounds are often part of drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of butyl 5-formyl-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Butyl 5-formyl-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as:

    Butyl 4-formyl-1H-imidazole-5-carboxylate: Similar structure but with different substitution pattern, leading to distinct chemical properties and reactivity.

    Methyl 5-formyl-1H-imidazole-4-carboxylate: The butyl group is replaced by a methyl group, affecting its solubility and reactivity.

    Ethyl 5-formyl-1H-imidazole-4-carboxylate: The butyl group is replaced by an ethyl group, which may influence its biological activity and chemical behavior.

Properties

CAS No.

75040-54-9

Molecular Formula

C9H12N2O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.